
3-Cyanophenol
Overview
Description
3-Cyanophenol, also known as 3-hydroxybenzonitrile, is an organic compound with the molecular formula C7H5NO. It is characterized by the presence of both cyanide and phenol functional groups. This white crystalline solid is commonly used as a building block in the synthesis of pharmaceuticals, dyes, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Cyanophenol involves the ipso-hydroxylation of arylboronic acids. This process uses aqueous hydrogen peroxide as the oxidant and a combination of hydrogen peroxide and hydrogen bromide as the reagent. The reaction is carried out in ethanol under mild conditions, resulting in high yields without the need for chromatographic purification .
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting o-hydroxybenzamide with an organic phosphorus compound as a catalyst in the presence of an aromatic solvent or halohydrocarbon. This method is efficient, environmentally friendly, and suitable for large-scale production, yielding a product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Chemistry
3-Cyanophenol serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation: Can be oxidized to form quinones.
- Reduction: The nitrile group can be reduced to an amine.
- Substitution Reactions: The phenolic group can engage in electrophilic aromatic substitution.
Biology
In biological research, this compound is utilized to study enzyme-catalyzed reactions involving phenolic compounds. It has been shown to exhibit antioxidant properties, which may play a role in reducing oxidative stress in cells. Additionally, it has been reported to stimulate the germination of urediniospores of certain fungal pathogens, indicating potential applications in plant-pathogen interaction studies.
Medicine
In the pharmaceutical industry, this compound is a key intermediate in the synthesis of various drugs. Its ability to interact with biological targets makes it valuable for developing new therapeutic agents. The compound's pharmacokinetics suggest that it can cross biological barriers, enhancing its utility in drug design.
Industrial Applications
This compound is employed in the manufacture of:
- Dyes: Its structural properties allow it to be used as a dye precursor.
- Agrochemicals: It plays a role in synthesizing pesticides and herbicides.
- Polymers: The compound's reactivity makes it suitable for polymer production.
Comparative Analysis with Isomers
Compound | Structure Position | Unique Properties |
---|---|---|
2-Cyanophenol | Ortho | Higher reactivity due to steric effects |
4-Cyanophenol | Para | Similar but less sterically hindered |
This compound | Meta | Unique interaction profiles |
The position of the cyano group significantly influences the reactivity and interaction of these compounds with other molecules, affecting their acidity and solubility.
Case Studies
-
Electrochemical Behavior:
Research has demonstrated that the electrochemical behavior of this compound varies based on its cyano group position. Studies on Au(111) electrodes reveal that this compound does not form ordered structures like its para counterpart, impacting its potential applications in corrosion inhibition and surface modification . -
Biodegradation Studies:
Investigations into the environmental impact of this compound have shown that it is resistant to biodegradation, raising concerns about its persistence in ecosystems . This characteristic necessitates further research into its environmental implications and remediation strategies. -
Complex Formation:
Studies indicate that this compound can form hydrogen-bonded complexes with other molecules, affecting its self-assembly behavior and physical properties . This property could be harnessed for developing new materials or drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Cyanophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules .
Comparison with Similar Compounds
4-Cyanophenol: Similar structure but with the cyanide group in the para position.
2-Cyanophenol: Cyanide group in the ortho position.
Phenol: Lacks the cyanide group.
Uniqueness: 3-Cyanophenol is unique due to the meta position of the cyanide group, which influences its reactivity and interaction with other molecules. This positional difference can affect the compound’s acidity, solubility, and overall chemical behavior .
Biological Activity
3-Cyanophenol, also known as 3-hydroxybenzonitrile, is an aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, including its antimicrobial, antioxidant, and anticancer properties. We will explore relevant studies, case reports, and findings that illustrate the compound's significance in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 135.12 g/mol
- IUPAC Name : 3-hydroxybenzonitrile
The presence of both a hydroxyl group (-OH) and a nitrile group (-C≡N) in its structure contributes to its diverse biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, phenolic compounds are known for their effectiveness against various bacteria and fungi due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
- Case Study : A study investigated the antimicrobial effects of several phenolic compounds, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
---|---|---|
This compound | 50 | 25 |
Standard Antibiotic | 10 | 5 |
Antioxidant Activity
The antioxidant properties of this compound have also been documented. Antioxidants are crucial for neutralizing free radicals that can cause cellular damage.
- Research Findings : A study evaluated the radical scavenging activity of this compound using various assays such as DPPH and ABTS. The compound demonstrated a notable ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Assay Type | IC50 (µM) |
---|---|
DPPH | 45 |
ABTS | 30 |
Anticancer Activity
The potential anticancer properties of this compound have been explored in various research settings. Its ability to induce apoptosis in cancer cells has made it a subject of interest for drug development.
- Case Study : In a recent investigation, the cytotoxic effects of this compound were tested on human cancer cell lines including prostate carcinoma (PC-3) and breast cancer (MDA-MB-231). The study found that treatment with this compound resulted in significant cell death, with an IC50 value of approximately 40 µM for PC-3 cells .
Cancer Cell Line | IC50 (µM) |
---|---|
PC-3 | 40 |
MDA-MB-231 | 35 |
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as survivin. Western blot analysis revealed increased levels of cleaved caspase-3 and decreased survivin expression in treated cells .
Q & A
Basic Research Questions
Q. What are the common laboratory-scale synthesis routes for 3-cyanophenol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nitration followed by cyanation or hydroxylation of pre-functionalized benzonitrile derivatives. Key parameters include temperature control (e.g., maintaining 60–80°C during nitration), catalyst selection (e.g., CuCN for cyanation), and purification via column chromatography or recrystallization . Optimization requires monitoring intermediates using thin-layer chromatography (TLC) and characterizing final products via H/C NMR and FTIR to confirm structural integrity.
Q. How can the pKa of this compound be experimentally determined, and what factors influence its acidity?
- Methodological Answer : The pKa (8.61 at 25°C) can be measured via potentiometric titration in aqueous or mixed solvents, with UV-Vis spectroscopy tracking deprotonation. The electron-withdrawing cyano group meta to the hydroxyl enhances acidity compared to phenol (pKa ~10). Solvent polarity and temperature must be standardized to ensure reproducibility .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use H NMR (δ 7.4–7.6 ppm for aromatic protons, δ 10.2 ppm for -OH) and C NMR (δ 115–120 ppm for CN, δ 160 ppm for C-OH). FTIR confirms the -CN stretch (~2230 cm) and phenolic -OH (~3300 cm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 119.04 .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves (1-hour breakthrough time) for routine handling and butyl rubber gloves (>4 hours) for spills. Avoid inhalation (PAC-1: 2.1 mg/m³) and ensure local exhaust ventilation. Emergency procedures include rinsing eyes with water for 15 minutes and consulting poison control for ingestion .
Advanced Research Questions
Q. How do electronic effects of the cyano group influence the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : The meta-directing cyano group deactivates the ring, reducing EAS reactivity. Computational modeling (e.g., DFT) can map electron density distributions and predict regioselectivity. Experimental validation involves nitration or halogenation under controlled conditions, followed by HPLC analysis to quantify substitution patterns .
Q. How can contradictions in reported degradation pathways of this compound be resolved?
- Methodological Answer : Discrepancies in photolytic vs. microbial degradation studies require comparative kinetic analysis under standardized conditions (pH, light intensity, microbial strains). Use LC-MS to identify intermediates and isotopic labeling (C-tracing) to track mineralization pathways. Cross-reference findings with databases like SciFinder for consistency .
Q. What strategies address discrepancies between experimental and computational pKa values for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects or implicit solvation models in simulations. Recalculate pKa using explicit solvent models (e.g., COSMO-RS) and validate with extended pH titration in varying solvent mixtures (water, DMSO). Compare results with high-quality datasets like NIST Chemistry WebBook .
Q. How can this compound’s structure-activity relationships (SAR) be explored for applications in coordination chemistry?
- Methodological Answer : Synthesize metal complexes (e.g., with Cu, Fe) and characterize via X-ray crystallography and cyclic voltammetry. Study ligand binding modes (monodentate vs. bidentate) using UV-Vis and EPR spectroscopy. Correlate stability constants (log β) with DFT-calculated ligand field parameters .
Q. What methodologies identify principal contradictions in studies on this compound’s environmental persistence?
- Methodological Answer : Apply dialectical analysis to prioritize contradictions (e.g., biodegradation efficiency vs. toxicity thresholds). Use systematic reviews to map conflicting evidence, then design targeted experiments (e.g., microcosm studies) to resolve dominant factors. Tools like TRIZ contradiction matrices can formalize problem-solving .
Properties
IUPAC Name |
3-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHBRHKBCLLVCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236272 | |
Record name | m-Hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-62-1 | |
Record name | 3-Cyanophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Hydroxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyanophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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